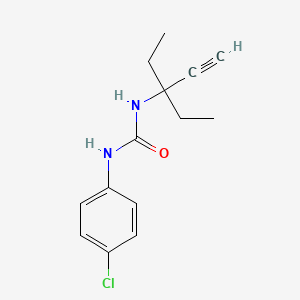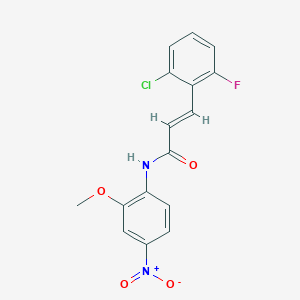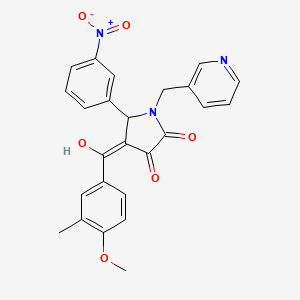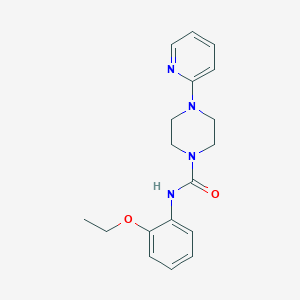
N-(4-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, commonly known as DCPMU, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DCPMU belongs to the class of N-aryl-N'-alkylureas and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of DCPMU is not fully understood. However, studies have shown that DCPMU can inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. Additionally, DCPMU has been shown to activate the PPARγ receptor, which is involved in regulating gene expression.
Biochemical and Physiological Effects:
DCPMU has been shown to have various biochemical and physiological effects. In cancer research, DCPMU has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, DCPMU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative disease research, DCPMU has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of using DCPMU in lab experiments is its potential therapeutic applications in various fields of research. Additionally, DCPMU has been shown to have low toxicity levels in animal studies. However, one limitation of using DCPMU in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
For DCPMU research include further studies on its mechanism of action, potential therapeutic applications, and optimization of its pharmacokinetic properties. Additionally, studies on the combination of DCPMU with other drugs or therapies may provide new insights into its potential therapeutic applications.
合成方法
DCPMU can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with propargyl alcohol, followed by reaction with diethylamine and phosgene. The final product is obtained through purification and recrystallization techniques.
科学研究应用
DCPMU has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, DCPMU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DCPMU can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DCPMU has been studied for its potential to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-9-7-11(15)8-10-12/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPSATZWCXOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)




![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)


![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)